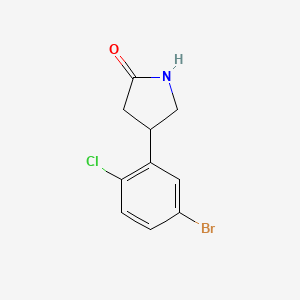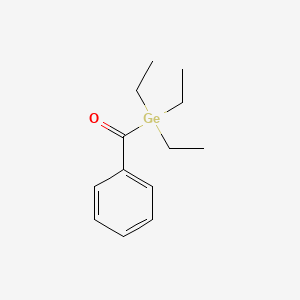
Germane, benzoyltriethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(triethylgermyl)methanone is an organogermanium compound with the molecular formula C13H20GeO This compound features a phenyl group attached to a triethylgermyl moiety via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(triethylgermyl)methanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with triethylgermyl chloride in the presence of a suitable solvent, such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which subsequently reacts with the triethylgermyl chloride to yield the desired product.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between phenylboronic acid and triethylgermyl chloride. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of phenyl(triethylgermyl)methanone may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(triethylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Germanium oxides and phenyl derivatives.
Reduction: Phenyl(triethylgermyl)methane.
Substitution: Various substituted phenyl(triethylgermyl)methanone derivatives.
Applications De Recherche Scientifique
Phenyl(triethylgermyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mécanisme D'action
The mechanism of action of phenyl(triethylgermyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Phenyl(triethylgermyl)methanone can be compared with other organogermanium compounds, such as phenyl(trimethylgermyl)methanone and phenyl(triphenylgermyl)methanone These compounds share similar structural features but differ in the nature of the germanium-containing moiety
List of Similar Compounds
- Phenyl(trimethylgermyl)methanone
- Phenyl(triphenylgermyl)methanone
- Phenyl(dimethylgermyl)methanone
Propriétés
Numéro CAS |
13433-78-8 |
|---|---|
Formule moléculaire |
C13H20GeO |
Poids moléculaire |
264.93 g/mol |
Nom IUPAC |
phenyl(triethylgermyl)methanone |
InChI |
InChI=1S/C13H20GeO/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
Clé InChI |
XABLEWSFDXCERP-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

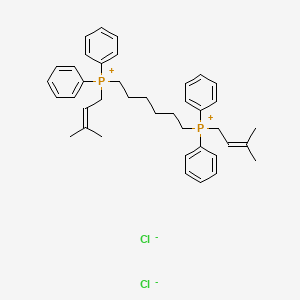


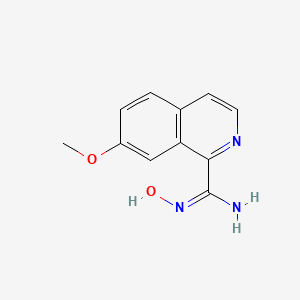
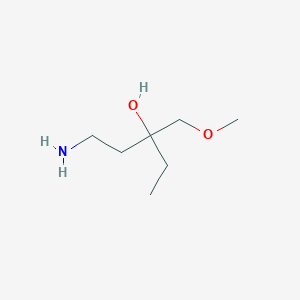


![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)

